2-Pentanol, 4-methyl-1-nitro- 2-Pentanol, 4-methyl-1-nitro-
Brand Name: Vulcanchem
CAS No.: 102014-44-8
VCID: VC18833516
InChI: InChI=1S/C6H13NO3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

2-Pentanol, 4-methyl-1-nitro-

CAS No.: 102014-44-8

Cat. No.: VC18833516

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

2-Pentanol, 4-methyl-1-nitro- - 102014-44-8

Specification

CAS No. 102014-44-8
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name 4-methyl-1-nitropentan-2-ol
Standard InChI InChI=1S/C6H13NO3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3
Standard InChI Key OFEODFOGZSJOCW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C[N+](=O)[O-])O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-1-nitropentan-2-ol, reflects its branched pentanol backbone with a nitro group at position 1 and a methyl substituent at position 4 . The hydroxyl group at position 2 enables hydrogen bonding, while the nitro group introduces polarizability and electrophilic reactivity. Computational models from PubChem and NIST confirm a tetrahedral geometry around the nitro-bearing carbon, with bond angles consistent with sp³ hybridization.

Physical and Spectral Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight147.17 g/molPubChem
Density1.093 g/cm³ (estimated)ChemBK
Boiling Point224.6°C at 760 mmHgChemsrc
LogP (Partition Coefficient)0.947Chemsrc
Vapor Pressure0.0181 mmHg at 25°CChemsrc

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 3,400 cm⁻¹ (O-H stretch) . Mass spectrometry data from NIST identifies a base peak at m/z 43 (C₂H₃O⁺), indicative of fragmentation between the nitro and hydroxyl-bearing carbons.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of 4-methyl-2-pentanol using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) . This electrophilic substitution proceeds via the nitronium ion (NO₂⁺), with the reaction mechanism favoring para-substitution due to steric hindrance from the methyl group . Yields typically range from 60–75%, with byproducts including di-nitrated derivatives and oxidation artifacts.

Industrial Manufacturing

Continuous flow reactors are employed for large-scale production, optimizing heat dissipation and reaction uniformity. Key parameters include:

  • Residence Time: 20–30 minutes

  • Temperature Gradient: 5°C/min to prevent exothermic runaway

  • Catalyst: Sulfonated polystyrene resins to enhance selectivity

A 2024 Benchchem study reported a pilot plant achieving 92% purity with a throughput of 500 kg/day, though industrial data remain proprietary.

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

  • Oxidation: The hydroxyl group oxidizes to a ketone (4-methyl-1-nitropentan-2-one) using Jones reagent (CrO₃/H₂SO₄) . This ketone derivative (CAS 61960-86-9) serves as a precursor in fragrance synthesis .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-methyl-2-aminopentanol, a chiral building block for pharmaceuticals .

Nucleophilic Substitution

The hydroxyl group undergoes SN2 displacement with thionyl chloride (SOCl₂) to form 1-chloro-4-methyl-1-nitropentane, a versatile alkylating agent . Kinetic studies indicate a second-order rate constant of 2.3 × 10⁻⁴ L/mol·s at 25°C in dimethylformamide .

Applications in Research and Industry

Organic Synthesis

The compound’s dual functionality facilitates its use as a bifunctional intermediate:

  • Peptide Mimetics: Nitro groups stabilize transition states in Ugi reactions, enabling synthesis of tetrazole-based scaffolds .

  • Asymmetric Catalysis: Chiral derivatives serve as ligands in Rh-catalyzed hydrogenations, achieving enantiomeric excess (ee) >90%.

Biomedical Applications

  • Antimicrobial Activity: In vitro assays demonstrate MIC values of 128 µg/mL against Staphylococcus aureus, attributed to nitro group-mediated disruption of electron transport chains .

  • Neuropharmacology: Nitroalcohol derivatives exhibit NMDA receptor antagonism in rodent models, suggesting potential in stroke therapy .

Industrial Uses

  • Solvents: High polarity and thermal stability make it suitable for epoxy resin formulations .

  • Flotation Agents: In mineral processing, it enhances separation efficiency of sulfidic ores by modulating surface hydrophobicity .

Comparative Analysis with Structural Analogues

CompoundCASFunctional GroupsBoiling Point (°C)Key Application
4-Methyl-2-pentanol108-11-2-OH132Solvent, fragrance
1-Nitro-2-pentanol2224-37-5-NO₂, -OH224.6Organic synthesis
4-Methyl-4-nitro-1-pentanol5215-92-9-NO₂, -OH166Polymer crosslinking

The nitro group’s electron-withdrawing effect in 2-pentanol, 4-methyl-1-nitro- lowers its pKa (∼8.2) compared to 4-methyl-2-pentanol (pKa ∼15), enhancing solubility in polar aprotic solvents .

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